molecular formula C8H15N5O B165064 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine CAS No. 30125-64-5

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine

Cat. No.: B165064
CAS No.: 30125-64-5
M. Wt: 197.24 g/mol
InChI Key: HSYISQLUXXBNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of triazine, characterized by the presence of amino, tert-butylamino, and methoxy groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine and methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino and methoxy groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred to facilitate the substitution reactions, followed by purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.

    Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Atrazine: Another triazine derivative used widely as a herbicide.

    Simazine: Similar in structure and function to atrazine, used for weed control.

    Terbumeton: A related compound with similar herbicidal properties.

Uniqueness: 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butylamino and methoxy groups contribute to its stability and effectiveness in various applications, distinguishing it from other triazine derivatives.

Properties

IUPAC Name

2-N-tert-butyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYISQLUXXBNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879248
Record name N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30125-64-5
Record name Desethylterbumeton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.